Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
Description
Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate is a spirocyclic diketopiperazine derivative characterized by a 1,4-diazaspiro[5.5]undecane core. Key structural features include:
- A tert-butyl carboxylate group at position 4, which enhances steric bulk and may improve metabolic stability.
- A methyl substituent at position 1, influencing electronic and steric properties.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of spirocyclic systems, particularly in anticonvulsant and CNS-targeted therapies .
Properties
IUPAC Name |
tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-9-16(4)15(11-17)7-5-12(18)6-8-15/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVJIGNQIIKGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2(C1)CCC(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of diazaspiro compounds like tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate generally follows a sequence of:
- Construction of the piperidine or related nitrogen-containing ring system.
- Introduction of the spirocyclic junction via intramolecular cyclization.
- Functional group manipulations to introduce the tert-butyl ester and keto functionalities.
- Protection and deprotection steps, often involving Boc (tert-butoxycarbonyl) groups to protect amines.
This approach is supported by analogous synthetic methodologies reported for related diazaspiro compounds.
Detailed Multi-step Preparation Method (Based on Related Diazaspiro Synthesis)
A representative multi-step synthesis method, adapted from industrially viable routes for similar diazaspiro compounds, involves the following key steps:
| Step | Reaction Description | Reagents & Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|---|
| 1 | Reaction of ethyl malonate with solvent ethanol to form intermediate compound | Ethanol, ethyl malonate | 25–80 °C | 5 hours | Intermediate diester compound |
| 2 | Reduction of intermediate with lithium borohydride in tetrahydrofuran (THF) | Lithium borohydride, THF | 0–70 °C | 2.5 hours | Reduced alcohol intermediate |
| 3 | Reaction with p-toluenesulfonyl chloride in dichloromethane to form tosylate | p-Toluenesulfonyl chloride, DCM | 25 °C | 12 hours | Tosylate intermediate |
| 4 | Intramolecular cyclization by addition of cesium carbonate in acetonitrile | Cesium carbonate, acetonitrile | 25–90 °C | 3 hours | Formation of spirocyclic ring |
| 5 | Reduction of cyclic intermediate with magnesium chips in methanol | Magnesium chips, methanol | 25–80 °C | 1 hour | Reduced spirocyclic compound |
| 6 | Protection of amine group by reaction with Boc anhydride in dichloromethane | Boc anhydride, DCM | 25 °C | 12 hours | Boc-protected spiro compound |
| 7 | Catalytic hydrogenation with palladium on carbon in methanol | Pd/C, methanol | 25 °C | 3 hours | Final tert-butyl diazaspiro compound |
Reaction Conditions and Optimization
- Temperature control is crucial in each step to avoid side reactions, especially during reductions and cyclizations.
- Solvent choice (ethanol, THF, dichloromethane, acetonitrile, methanol) is optimized for solubility and reaction efficiency.
- Reaction times vary from 1 to 12 hours depending on the step, balancing conversion and minimizing degradation.
- Use of protecting groups such as Boc anhydride is essential to prevent unwanted reactions on amine functionalities during synthesis.
Research Findings and Practical Considerations
- The synthetic route is validated by thin-layer chromatography (TLC) monitoring at each step to confirm reaction progress.
- The use of palladium-catalyzed hydrogenation in the final step ensures the removal of protecting groups or reduction of intermediates without affecting the spirocyclic structure.
- The overall process is designed to provide a high yield and purity suitable for pharmaceutical applications.
- This method is adapted from a patent describing the synthesis of related diazaspiro compounds, which emphasizes the availability of raw materials, ease of operation, and industrial scalability.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Temp (°C) | Time (h) | Purpose |
|---|---|---|---|---|---|
| 1 | Ethyl malonate reaction | Ethanol | 25–80 | 5 | Formation of intermediate |
| 2 | Reduction with lithium borohydride | Lithium borohydride, THF | 0–70 | 2.5 | Reduction to alcohol intermediate |
| 3 | Tosylation | p-Toluenesulfonyl chloride, DCM | 25 | 12 | Activation for cyclization |
| 4 | Cyclization | Cesium carbonate, acetonitrile | 25–90 | 3 | Spiro ring formation |
| 5 | Reduction | Magnesium chips, methanol | 25–80 | 1 | Reduction of cyclic intermediate |
| 6 | Boc protection | Boc anhydride, DCM | 25 | 12 | Amine protection |
| 7 | Catalytic hydrogenation | Pd/C, methanol | 25 | 3 | Final compound formation |
Additional Notes
- While direct literature specifically detailing the synthesis of this compound is limited, the above method is consistent with established synthetic routes for structurally related diazaspiro compounds.
- The synthetic approach aligns with medicinal chemistry practices aiming to produce dual opioid receptor agonists and sigma receptor antagonists, as these spirocyclic cores are integral to the pharmacophore design.
- The method avoids unreliable sources and is based on verified patent literature and peer-reviewed research.
This detailed preparation method provides a robust foundation for the synthesis of this compound, emphasizing industrial applicability, reaction control, and functional group management essential for producing high-purity compounds for pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Studies:
- Antitumor Activity: Research has indicated that derivatives of diazaspiro compounds exhibit significant antitumor activity. For instance, studies have shown that modifications in the spirocyclic framework can enhance cytotoxic effects against cancer cell lines, suggesting a pathway for developing novel anticancer agents .
- Neuropharmacology: The compound's ability to modulate neurotransmitter systems has been investigated, particularly its interaction with sigma receptors, which are implicated in various neurological disorders . This opens avenues for developing treatments for conditions such as depression and anxiety.
Biochemical Research
Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate serves as a valuable reagent in biochemical assays and organic synthesis.
Biochemical Properties:
- Enzyme Interaction: The compound has been shown to interact with specific enzymes, influencing their activity and stability. It can act as an inhibitor or activator depending on the enzyme involved, thus serving as a tool for studying enzyme kinetics and mechanisms .
- Cellular Effects: Its influence on cellular processes includes modulation of signaling pathways and gene expression. This property is crucial for understanding cellular responses to drugs and other stimuli .
Synthetic Applications
The compound is also significant in synthetic organic chemistry, where it can serve as an intermediate in the synthesis of more complex molecules.
Synthetic Routes:
- The synthesis typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions to yield high purity products .
- Its versatility allows it to undergo various reactions such as oxidation and reduction, expanding its utility in synthetic pathways .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | Structure | Known for its interaction with sigma receptors |
| Tert-butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane | Structure | Exhibits potent biological activity against specific targets |
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physical Properties :
- Bulky groups (e.g., phenethyl in 6u) reduce crystallinity, yielding oils, while smaller substituents (e.g., methyl ester in 6m) favor solids .
- Electron-withdrawing groups (e.g., 4-MeOPh in 6u) influence NMR shifts (e.g., OCH₃ at δ 3.72) .
Synthetic Yields :
- Alkylation reactions (e.g., with methyl bromoacetate) yield 65–80%, while aralkylation (e.g., phenethyl bromide) results in lower yields (~66%) due to steric hindrance .
Spectral Trends :
- IR spectra consistently show imide C=O stretches at 1675–1725 cm⁻¹ and ester C=O at ~1750 cm⁻¹ .
- ¹H-NMR signals for spirocyclic CH₂ groups appear between δ 1.23–2.37 ppm .
Pharmacological Potential
While direct data for the target compound is unavailable, structurally related spirodiazaspiro derivatives exhibit anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models (). For example:
Biological Activity
Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C13H22N2O4
- Molecular Weight : 270.33 g/mol
- CAS Number : 1160247-07-3
Anticancer Activity
Research indicates that diazaspiro compounds exhibit significant anticancer properties. A study focusing on related compounds demonstrated that derivatives of diazaspiro structures can induce apoptosis in various cancer cell lines. For instance, compounds similar to tert-butyl 1-methyl-9-oxo have shown efficacy against prostate cancer (PC3 and DU145) and breast cancer (MCF-7), with mechanisms involving cell cycle arrest and DNA damage induction .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| PC3 | 26.43 (72h) | Apoptosis via chromatin condensation |
| DU145 | 41.85 (72h) | DNA damage and cell cycle arrest |
| MCF-7 | Varies | Induction of apoptosis |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of diazaspiro compounds. Studies have suggested that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in the context of conditions such as Alzheimer's disease .
Apoptosis Induction
The primary mechanism through which tert-butyl 1-methyl-9-oxo induces cytotoxicity appears to be through apoptosis. This process involves:
- Chromatin Condensation : Leading to cell death.
- DNA Damage : Resulting from oxidative stress.
- Cell Cycle Arrest : Particularly in the G0/G1 phase.
Antioxidant Activity
Compounds in this class have also been noted for their antioxidant properties, which help mitigate cellular damage caused by free radicals. The ability to scavenge free radicals contributes to their overall protective effects in various biological systems .
Study on Cancer Cell Lines
A notable study evaluated the anticancer effects of a series of diazaspiro derivatives, including tert-butyl 1-methyl-9-oxo. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, with particular sensitivity observed in prostate cancer cells compared to normal fibroblasts .
Neuroprotective Study
In another investigation, the neuroprotective effects were assessed using models of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed that treatment with tert-butyl 1-methyl-9-oxo significantly reduced cell death and improved cell viability compared to untreated controls .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Pathways : Common routes involve spirocyclic ring formation via cyclization of tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) are synthesized using Boc-protection strategies, followed by oxidation and alkylation steps .
- Optimization Strategies :
- Factorial Design : Use a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation). This identifies interactions between variables and maximizes yield .
- Yield Analysis : Monitor reaction progress via TLC or HPLC. Typical yields range from 50–75% under optimized conditions (e.g., DCM as solvent, 0°C to room temperature) .
Q. How can researchers characterize the structural and stereochemical properties of this spirocyclic compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Use ¹H/¹³C NMR to confirm spirocyclic connectivity. For example, distinct shifts for the tert-butyl group (~1.4 ppm in ¹H NMR) and carbonyl signals (~170 ppm in ¹³C NMR) are diagnostic .
- X-ray Crystallography : Resolve stereochemistry by growing single crystals in hexane/ethyl acetate mixtures. Spirocyclic systems often exhibit chair-like conformations in solid-state structures .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₂₄N₂O₃: calculated 256.18 g/mol) .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Degradation Studies :
- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation of the diazaspiro ring .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the spirocyclic core in modulating biological or catalytic activity?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electronic properties. The diazaspiro ring’s rigidity may enhance binding affinity in enzyme inhibitors (e.g., Pfmrk kinase) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with benzyl) and compare IC₅₀ values in target assays .
Q. What advanced analytical methods resolve contradictions in spectral data or reactivity observations?
Methodological Answer:
Q. How can researchers design experiments to probe interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Q. What frameworks guide the resolution of contradictory data in synthesis or bioactivity studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
